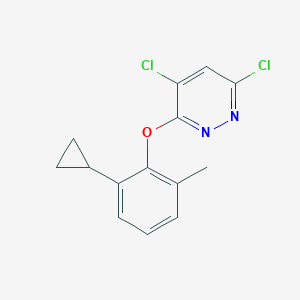
Ethyl 3-(2-Benzothienyl)-3-hydroxypropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(2-Benzothienyl)-3-hydroxypropanoate is an organic compound that belongs to the class of benzothiophene derivatives Benzothiophene is a heterocyclic compound containing a sulfur atom fused to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-Benzothienyl)-3-hydroxypropanoate typically involves the reaction of benzothiophene with ethyl 3-bromopropanoate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The resulting product is then purified using column chromatography or recrystallization techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(2-Benzothienyl)-3-hydroxypropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4) in an acidic medium.
Reduction: LiAlH4 or NaBH4 in anhydrous ether or THF.
Major Products Formed
Oxidation: Formation of ethyl 3-(2-benzothienyl)-3-oxopropanoate.
Reduction: Formation of ethyl 3-(2-benzothienyl)-3-hydroxypropanol.
Substitution: Formation of various substituted benzothiophene derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
Ethyl 3-(2-Benzothienyl)-3-hydroxypropanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mécanisme D'action
The mechanism of action of Ethyl 3-(2-Benzothienyl)-3-hydroxypropanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, its interaction with microbial cell membranes can disrupt their integrity, leading to antimicrobial effects .
Comparaison Avec Des Composés Similaires
Ethyl 3-(2-Benzothienyl)-3-hydroxypropanoate can be compared with other benzothiophene derivatives, such as:
Ethyl 3-(2-Benzofuryl)-3-hydroxypropanoate: Similar structure but contains an oxygen atom instead of sulfur.
Ethyl 3-(2-Indolyl)-3-hydroxypropanoate: Contains a nitrogen atom in the heterocyclic ring.
Ethyl 3-(2-Thienyl)-3-hydroxypropanoate: Contains a sulfur atom but lacks the benzene ring fused to the thiophene ring
These compounds share similar chemical properties but differ in their biological activities and applications. The presence of different heteroatoms (oxygen, nitrogen, sulfur) and ring structures can significantly influence their reactivity and interactions with biological targets.
Propriétés
Formule moléculaire |
C13H14O3S |
|---|---|
Poids moléculaire |
250.32 g/mol |
Nom IUPAC |
ethyl 3-(1-benzothiophen-2-yl)-3-hydroxypropanoate |
InChI |
InChI=1S/C13H14O3S/c1-2-16-13(15)8-10(14)12-7-9-5-3-4-6-11(9)17-12/h3-7,10,14H,2,8H2,1H3 |
Clé InChI |
NKQOUGAEIUSRQI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(C1=CC2=CC=CC=C2S1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-[2-(tert-Butyl)phenyl]guanidine](/img/structure/B13681664.png)
![Ethyl (4-bromo-3-cyano-7-fluorobenzo[b]thiophen-2-yl)carbamate](/img/structure/B13681669.png)

![2,3-Difluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13681674.png)

![(R)-1-[(1,4-Dioxan-2-yl)methyl]-1H-pyrazole-4-boronic Acid Pinacol Ester](/img/structure/B13681685.png)

